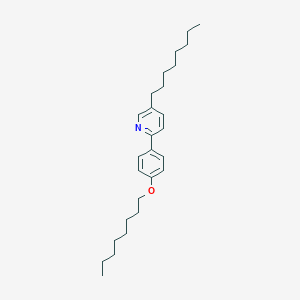
2-(4-octoxyphenyl)-5-octylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-octoxyphenyl)-5-octylpyridine: is a chemical compound with the molecular formula C27H41NO . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-octoxyphenyl)-5-octylpyridine can be achieved through several methods. One common approach involves the Bohlmann-Rahtz pyridine synthesis , which is a multi-step process that includes the condensation of an aldehyde with an enamine, followed by cyclization and aromatization . Another method involves the Hantzsch dihydropyridine synthesis , which uses a β-ketoester, an aldehyde, and ammonia to form the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as copper or nickel , can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-octoxyphenyl)-5-octylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions include pyridine N-oxides , reduced pyridine derivatives , and substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-octoxyphenyl)-5-octylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-octoxyphenyl)-5-octylpyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzyme active sites or receptor proteins , thereby modulating their activity . The compound’s structure allows it to interact with various biomolecules , leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(4-octoxyphenyl)-5-octylpyridine can be compared with other similar compounds, such as:
5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8): Similar in structure but differs in the heterocyclic ring, which is a pyrimidine instead of pyridine.
2,5-diphenyl-1,3-oxazoline: Another compound with a similar application in materials science but with a different core structure.
The uniqueness of this compound lies in its specific pyridine ring and octyloxyphenyl substituent , which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
107215-61-2 |
|---|---|
Molekularformel |
C27H41NO |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
2-(4-octoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3 |
InChI-Schlüssel |
JBNLUJVDDCTYMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



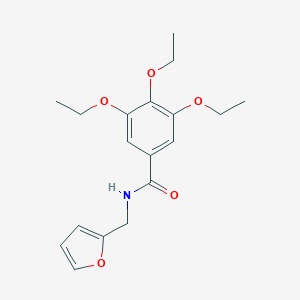
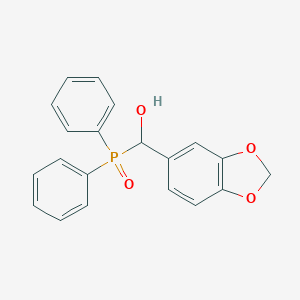

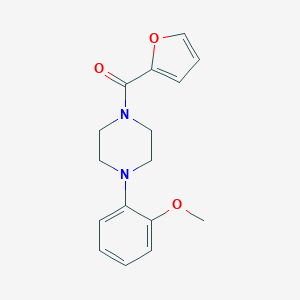
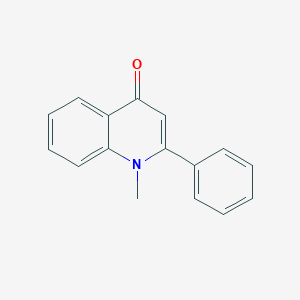
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)

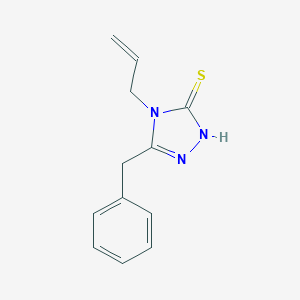
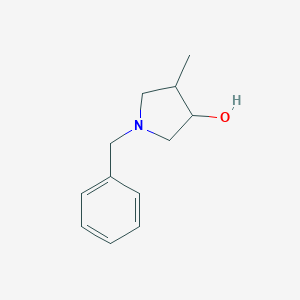
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
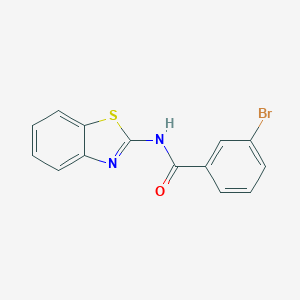

![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
